Quinalizarin

Übersicht

Beschreibung

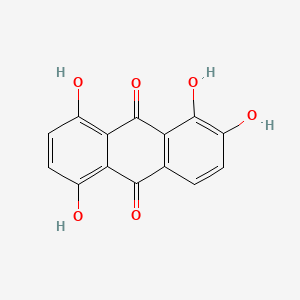

It is one of the many tetrahydroxyanthraquinone isomers, formally derived from anthraquinone by replacing four hydrogen atoms with hydroxyl groups at the 1, 2, 5, and 8 positions . Quinalizarin is known for its potent inhibitory effects on certain enzymes, making it a compound of interest in various scientific fields .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1,2,5,8-Tetrahydroxyanthrachinon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Phthalsäureanhydrid mit Hydrochinon unter sauren Bedingungen, gefolgt von Oxidation . Ein weiteres Verfahren beinhaltet die Reaktion von Phthalsäureanhydrid mit 4-Chlorphenol, gefolgt von Hydrolyse des Chlorids .

Industrielle Produktionsverfahren: Die industrielle Produktion von 1,2,5,8-Tetrahydroxyanthrachinon beinhaltet typischerweise eine großtechnische Synthese unter Verwendung der oben genannten Verfahren, die auf Ausbeute und Reinheit optimiert sind. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine effiziente Produktion von 1,2,5,8-Tetrahydroxyanthrachinon mit minimalen Nebenprodukten zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2,5,8-Tetrahydroxyanthrachinon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist besonders bekannt für seine Fähigkeit, an Redoxreaktionen teilzunehmen, da mehrere Hydroxylgruppen vorhanden sind .

Häufige Reagenzien und Bedingungen:

Oxidation: 1,2,5,8-Tetrahydroxyanthrachinon kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von 1,2,5,8-Tetrahydroxyanthrachinon kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von 1,2,5,8-Tetrahydroxyanthrachinon zur Bildung von Chinonen führen, während die Reduktion Hydrochinone ergeben kann .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Recent studies have established quinalizarin as a potential antifungal agent, particularly against Candida species. Research indicates that this compound effectively reduces hyphal growth and inhibits biofilm formation in Candida albicans and Candida auris. The compound was shown to induce cell death through both apoptosis and necrosis, depending on the dosage administered. Additionally, this compound increases intracellular reactive oxygen species (ROS) levels and alters mitochondrial membrane potential, contributing to its antifungal efficacy .

Key Findings:

- Mechanism of Action: this compound downregulates genes associated with hyphal growth and biofilm formation in Candida species.

- Toxicity Profile: The compound exhibits low toxicity in human erythrocytes, suggesting its potential as a safe therapeutic option for treating fungal infections in cancer patients .

Anticancer Activities

This compound has also been extensively studied for its anticancer properties across various cancer types, including breast, lung, and gastric cancers. It demonstrates significant cytotoxic effects by inducing apoptosis through ROS production and modulation of key signaling pathways such as MAPK and STAT3.

Case Studies

- Breast Cancer (MCF-7 Cells):

-

Lung Cancer:

- Research indicated that this compound could enhance the sensitivity of lung cancer cells to chemotherapy by modulating signaling pathways involved in cell proliferation and apoptosis .

- A study highlighted that this compound acts as a selective inhibitor of protein kinase CK2, which is implicated in various cancers. This selectivity may enhance its therapeutic potential compared to other inhibitors .

- Gastric Cancer:

Comparative Analysis of this compound's Efficacy

| Type of Cancer | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast Cancer | MCF-7 | Induction of ROS-mediated apoptosis | Significant cytotoxicity; cell cycle arrest observed |

| Lung Cancer | A549 | Inhibition of protein kinase CK2 | Enhanced sensitivity to chemotherapy |

| Gastric Cancer | AGS | Induction of apoptosis via mitochondrial pathways | Effective against gastric adenocarcinoma |

Wirkmechanismus

Quinalizarin exerts its effects primarily through enzyme inhibition. It is a potent inhibitor of protein kinase CK2, an enzyme involved in various cellular processes. This compound binds to the ATP-binding site of CK2, preventing its activity . Additionally, it inhibits catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer effects by inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,2,5,8-Tetrahydroxyanthrachinon gehört zur Klasse der Hydroxyanthrachinone, zu der auch mehrere ähnliche Verbindungen gehören:

Alizarin: 1,2-Dihydroxyanthrachinon, hauptsächlich als Farbstoff und Pigment verwendet.

Chinizarin: 1,4-Dihydroxyanthrachinon, ein weiterer Farbstoff mit ähnlichen Eigenschaften wie 1,2,5,8-Tetrahydroxyanthrachinon.

Einzigartigkeit von 1,2,5,8-Tetrahydroxyanthrachinon: 1,2,5,8-Tetrahydroxyanthrachinon ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf Proteinkinase CK2 und Catechol-O-Methyltransferase, was es im Vergleich zu anderen Hydroxyanthrachinonen selektiver und potenter macht . Seine Fähigkeit, ROS-vermittelte Apoptose zu induzieren, hebt es auch als potenzielles Antitumormittel hervor .

Biologische Aktivität

Quinalizarin, chemically known as 1,2,5,8-tetrahydroxyanthraquinone, is an anthraquinone compound that has garnered attention for its diverse biological activities, particularly in cancer research and antifungal applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential as an antifungal agent.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. Research indicates that it exhibits significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells in a dose-dependent manner . The compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through reactive oxygen species (ROS) mediated pathways involving MAPK signaling .

The mechanisms by which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : this compound significantly increases the percentage of cells in the G0/G1 phase while decreasing those in the G2/M phase. This effect correlates with the downregulation of cyclins (D1 and E) and cyclin-dependent kinases (CDK2/4/6), alongside an increase in p21 and p27 expression levels .

- Apoptosis Induction : Studies have shown that this compound enhances apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Flow cytometry analysis demonstrated increased rates of early and late apoptosis in treated cells .

- Inhibition of Protein Kinase CK2 : this compound is recognized as a potent and selective inhibitor of protein kinase CK2. It displays a competitive inhibition profile with a Ki value around 50 nM, making it a valuable tool for studying CK2's role in cancer biology .

Case Studies

Several studies highlight this compound's effectiveness against different cancer types:

- Lung Cancer : this compound has shown promise in reducing icotinib resistance in non-small cell lung cancer (NSCLC) by inhibiting proliferation and promoting apoptosis through AKT and ERK signaling pathways .

- Breast Cancer : In vitro studies have demonstrated that this compound significantly reduces cell viability and induces apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .

- Leukemia : this compound's cytotoxicity extends to leukemia T cells, where it has been shown to inhibit cell growth effectively .

Antifungal Activity

Recent studies have also identified this compound as a potential antifungal agent. It exhibits significant activity against Candida albicans and other fungal species by inhibiting hyphal growth and biofilm formation. The compound induces cell death through both apoptosis and necrosis mechanisms, depending on the concentration used .

Mechanisms of Antifungal Action

- Biofilm Disruption : this compound has been shown to downregulate genes associated with biofilm formation in Candida species, thereby impairing their ability to adhere and form protective structures .

- Reactive Oxygen Species Generation : Treatment with this compound leads to increased levels of intracellular ROS, which contributes to fungal cell death by disrupting mitochondrial function .

Summary Table of Biological Activities

| Activity Type | Effect on Cancer Cells | Effect on Fungi |

|---|---|---|

| Cytotoxicity | Significant reduction in viability | Inhibition of hyphal growth |

| Apoptosis Induction | Enhanced apoptosis via ROS pathways | Induction of apoptosis and necrosis |

| Cell Cycle Arrest | G0/G1 phase arrest | Not applicable |

| CK2 Inhibition | Potent inhibitor (Ki ~ 50 nM) | Not applicable |

Eigenschaften

IUPAC Name |

1,2,5,8-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKTXLEJZIDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052558 | |

| Record name | Quinalizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS] | |

| Record name | Quinalizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-61-8 | |

| Record name | Quinalizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,8-Tetrahydroxy anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinalizarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinalizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,8-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D43C3LYSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.